Chemical Structure and Properties of 1-Aminoisoquinoline: A Technical Guide
Chemical Structure and Properties of 1-Aminoisoquinoline: A Technical Guide
Executive Summary
1-Aminoisoquinoline (CAS: 1532-84-9) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its isomer aminoquinoline due to the specific electronic environment of the C1 position. It serves as a privileged structure in the design of ATP-competitive kinase inhibitors, particularly for Rho-associated protein kinase (ROCK) and Receptor Interacting Protein 1 (RIP1) kinase.
This guide analyzes the physicochemical properties, synthetic methodologies, and pharmacophoric utility of 1-aminoisoquinoline. Unlike standard catalog entries, this document focuses on the causality of its chemical behavior—why it reacts the way it does and how to leverage its tautomeric equilibrium for drug design.
Chemical Identity & Physical Properties[1][2][3][4]
The physicochemical profile of 1-aminoisoquinoline is dominated by the electron-donating exocyclic amine and the electron-withdrawing nature of the pyridine ring nitrogen.
| Property | Data | Notes |
| IUPAC Name | Isoquinolin-1-amine | |
| CAS Number | 1532-84-9 | |
| Molecular Formula | ||
| Molecular Weight | 144.17 g/mol | |
| Melting Point | 122–124 °C | Indicates strong intermolecular H-bonding in crystal lattice.[1] |
| Appearance | Yellow to brownish crystalline solid | Oxidizes slowly upon air exposure. |
| Basicity ( | ~7.6 (Conjugate acid) | Significantly more basic than isoquinoline ( |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in | Protonation drastically increases aqueous solubility. |
Structural Analysis: Tautomerism and Basicity[5]
Understanding the electronic structure is non-negotiable for predicting reactivity and binding affinity.
Amino-Imino Tautomerism
1-Aminoisoquinoline exists in a tautomeric equilibrium between the amino form (aromatic) and the imino form (quinoid).
-
Amino Form (Dominant): The aromatic sextet of the pyridine ring is preserved.[2] In solution and solid state, this form predominates.
-
Imino Form (Minor): The hydrogen migrates to the ring nitrogen (N2), creating a C1=NH exocyclic double bond. While less stable due to the loss of full aromaticity, this tautomer contributes to the molecule's high basicity and specific binding modes in kinase pockets.
Enhanced Basicity
Unlike 3-aminoisoquinoline, the 1-amino isomer is highly basic.
-
Mechanism: Protonation occurs at the ring nitrogen (N2). The resulting cation is stabilized by resonance delocalization of the positive charge onto the exocyclic nitrogen (N-C=N
N -C=N).[2] This "amidine-like" resonance is not possible for the 3- or 4-amino isomers to the same extent.
Synthetic Pathways[6][7][8]
Two primary routes exist for synthesizing 1-aminoisoquinoline. The choice depends on available starting materials and purity requirements.
Route A: The Chichibabin Reaction (Direct Amination)
This is the classic industrial route but suffers from harsh conditions.[2]
-
Reagents: Sodium amide (
) in liquid ammonia or dialkylaniline. -
Mechanism: Nucleophilic attack of
at the electron-deficient C1 position forms a Meisenheimer -complex.[2] Subsequent loss of hydride (often evolving as gas or trapped by oxidant) restores aromaticity.[2] -
Limitation: Can produce 1,3-diamino byproducts and requires handling potentially explosive sodamide.
Route B: Nucleophilic Aromatic Substitution ( ) (Preferred Lab Scale)
This method is superior for generating high-purity material for biological screening.
-
Precursor: 1-Chloroisoquinoline (synthesized from Isoquinoline N-oxide +
). -
Reagents: Ammonia (
) in ethanol/methanol or sealed tube. -
Causality: The C1 position is highly activated for
due to the adjacent electronegative nitrogen, which stabilizes the transition state (similar to 2-chloropyridine).
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. The solid line represents the preferred laboratory sequence via 1-chloroisoquinoline for higher purity.
Medicinal Chemistry Applications
The 1-aminoisoquinoline scaffold is a "privileged structure" in kinase drug discovery.
Kinase Inhibition (ROCK & RIP1)[6]
-
Target: Rho-associated Coiled-coil Kinase (ROCK).
-
Binding Mode: The molecule acts as a Hinge Binder .[3]
-
Acceptor: The Ring Nitrogen (N2) accepts a hydrogen bond from the backbone amide NH of the kinase hinge region (typically Met or Leu residues).
-
Donor: The Exocyclic Amine (
) donates a hydrogen bond to the backbone carbonyl oxygen.
-
-
Significance: This bidentate hydrogen bonding motif mimics the adenine ring of ATP, making 1-aminoisoquinoline a potent ATP-competitive inhibitor core.
Pharmacophore Diagram
Figure 2: Pharmacophore interaction map showing the critical ATP-mimetic binding mode of the 1-aminoisoquinoline scaffold within the kinase hinge region.
Detailed Experimental Protocol
Protocol: Synthesis of 1-Aminoisoquinoline via
Objective: Synthesize high-purity 1-aminoisoquinoline from 1-chloroisoquinoline. Scale: 10 mmol basis.
Materials:
-
1-Chloroisoquinoline (1.64 g, 10 mmol)
-
Ammonia solution (saturated in Ethanol or Methanol, ~7N) or Aqueous
(28%) -
Copper powder (optional catalyst, 5 mol%)
-
Ethanol (20 mL)
Methodology:
-
Setup: Charge a high-pressure sealable tube (or stainless steel autoclave) with 1-chloroisoquinoline (1.64 g).
-
Solvent Addition: Add 20 mL of ethanolic ammonia. If using aqueous ammonia, add 5 mol% copper powder to facilitate the reaction (catalytic Ullmann-type enhancement).
-
Reaction: Seal the vessel and heat to 140–150 °C for 12–16 hours.
-
Note: The high temperature is required to overcome the activation energy of the aromatic substitution.[2]
-
-
Workup:
-
Cool the vessel to room temperature. Carefully vent any residual pressure.
-
Concentrate the solvent in vacuo.[4]
-
Dissolve the residue in
(50 mL) and wash with 1N NaOH (20 mL) to remove any unreacted phenol byproducts (if aqueous conditions were used). -
Wash the organic layer with brine, dry over
, and filter.
-
-
Purification:
-
The crude product is often pure enough for use.[2] If necessary, recrystallize from benzene/hexane or purify via flash column chromatography (Eluent: 5% MeOH in DCM).
-
-
Yield: Expected yield is 80–90%.
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C1-H signal (if starting from isoquinoline) or shift in aromatic protons. The amine protons (
) typically appear as a broad singlet around 7.0–7.5 ppm, exchangeable with .
References
-
PubChem. 1-Aminoisoquinoline Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Ray, P. et al. (2011).[5][6] Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nuvole, A. & Pinna, G.A. (1978). Synthesis of 1-amino-4-chloroisoquinoline.[7] A new approach to 1-aminoisoquinoline. Journal of Heterocyclic Chemistry.[2] [Link]
-
Harris, P.A. et al. (2016). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis.[2] ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. 1-氨基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 5. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
